(R)-8-Methoxychroman-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD24436028 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24436028 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of MFCD24436028 often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: MFCD24436028 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD24436028 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.
Major Products: The major products formed from the reactions of MFCD24436028 depend on the specific reagents and conditions used. These products can include various derivatives with altered chemical and physical properties, making them suitable for different applications.
Aplicaciones Científicas De Investigación
MFCD24436028 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a tool for investigating cellular processes and molecular interactions. In medicine, MFCD24436028 is explored for its potential therapeutic effects and as a diagnostic agent. In industry, it is utilized in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of MFCD24436028 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD24436028 include those with comparable molecular structures and reactivity. These compounds may share similar properties and applications but can also exhibit unique characteristics that distinguish them from MFCD24436028.
Uniqueness: MFCD24436028 is unique due to its specific molecular structure and reactivity, which confer distinct properties and applications. Comparing it with similar compounds helps highlight its advantages and potential for various scientific and industrial uses.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(4R)-8-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
FBSYDMYNXHKWAE-DDWIOCJRSA-N |
SMILES isomérico |
COC1=CC=CC2=C1OCC[C@H]2N.Cl |
SMILES canónico |
COC1=CC=CC2=C1OCCC2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.